2-Iodoacetate

Catalog No.
S8869925
CAS No.
M.F
C2H2IO2-
M. Wt
184.94 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodoacetate

Product Name

2-Iodoacetate

IUPAC Name

2-iodoacetate

Molecular Formula

C2H2IO2-

Molecular Weight

184.94 g/mol

InChI

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1

InChI Key

JDNTWHVOXJZDSN-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])I

2-Iodoacetate (often supplied as sodium iodoacetate or iodoacetic acid) is a highly reactive alpha-halogenated carboxylic acid utilized primarily as an irreversible alkylating agent for sulfhydryl groups. In procurement and material selection, its value is defined by its highly favorable SN2 leaving-group kinetics compared to other haloacetates, allowing for rapid, stoichiometric carboxymethylation of cysteine residues under mild aqueous conditions [1]. This specific reactivity profile makes it a critical precursor and analytical reagent in proteomic disulfide mapping, peptide solubilization workflows, and targeted metabolic blockade, where it acts as a potent, irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Attempting to substitute 2-iodoacetate with closely related in-class alternatives like 2-bromoacetate or 2-chloroacetate critically compromises reaction efficiency due to the significantly higher activation energy required for the cleavage of the carbon-bromine or carbon-chlorine bonds [1]. In proteomic and bioconjugation workflows, substituting iodoacetate with N-ethylmaleimide (NEM) introduces vulnerabilities to ring-opening hydrolysis and pH sensitivity, while substituting with iodoacetamide fails to impart the solubility-enhancing negative charge required for resolving highly basic peptides. Furthermore, in metabolic assays, weaker haloacetates fail to achieve the rapid, complete GAPDH inhibition necessary for reliable experimental models, leading to incomplete glycolytic blockade and irreproducible assay data.

Accelerated SN2 Alkylation Kinetics for Sulfhydryl Capping

The efficiency of cysteine alkylation is strictly governed by the halogen leaving group. Quantitative kinetic analyses demonstrate that iodoacetate reacts approximately 2-fold faster than bromoacetate and 20- to 100-fold faster than chloroacetate toward free sulfhydryl groups [1]. This massive kinetic advantage allows iodoacetate to achieve complete carboxymethylation rapidly under mild conditions (pH 7.5–8.5), whereas chloroacetate requires prolonged incubations or massive molar excesses that inevitably drive off-target alkylation of histidine and primary amines.

Evidence DimensionSN2 Alkylation Rate of Sulfhydryl Groups
Target Compound DataIodoacetate (Rapid, complete reaction)
Comparator Or BaselineBromoacetate (~0.5x rate) and Chloroacetate (0.01x to 0.05x rate)
Quantified Difference20- to 100-fold faster reaction rate vs. chloroacetate
ConditionsMild aqueous conditions (pH 7.5–8.5) targeting free cysteines

Enables rapid, complete capping of free thiols with shorter incubation times, minimizing the risk of off-target modifications during bioconjugation.

Isoelectric Point (pI) Modification for Peptide Solubilization

While iodoacetamide is a common capping agent, it introduces a neutral carbamidomethyl group. In contrast, iodoacetate alkylation yields a carboxymethyl adduct, introducing a negatively charged carboxylate group at neutral pH [1]. This fundamental chemical difference lowers the isoelectric point (pI) of the modified peptide. For highly basic peptides, this shift away from neutral pI prevents aggregation, significantly enhancing solubility and column recovery during reversed-phase HPLC and mass spectrometry workflows.

Evidence DimensionPeptide Isoelectric Point (pI) and Charge State
Target Compound DataIodoacetate (Introduces negative charge, lowers pI)
Comparator Or BaselineIodoacetamide (Introduces neutral amide, no charge shift)
Quantified DifferenceAddition of a negatively charged carboxylate vs. a neutral adduct
ConditionsPre-analytical cysteine capping for reversed-phase HPLC

Lowering the pI of highly basic peptides prevents aggregation and improves solubility and recovery during complex proteomic workflows.

Distinct Mass Shift for Multiplexed Disulfide Mapping

In differential alkylation strategies used to quantify free versus disulfide-bound cysteines, iodoacetate provides a highly distinct mass shift compared to alternative tags. Carboxymethylation via iodoacetate adds +58 Da to the thiol, whereas N-ethylmaleimide (NEM) adds +125 Da [1]. This substantial 67 Da mass difference between the two tags ensures well-resolved, non-overlapping isotopic peaks in high-resolution LC-MS/MS, eliminating the need for complex mathematical deconvolution required when using tags with smaller mass deltas.

Evidence DimensionMass Shift in LC-MS/MS
Target Compound DataIodoacetate (+58 Da mass shift)
Comparator Or BaselineN-ethylmaleimide (NEM) (+125 Da mass shift)
Quantified Difference67 Da distinct mass difference between tags
ConditionsMultiplexed differential alkylation of free vs. intact cysteines in antibodies

The large, non-overlapping mass difference eliminates complex isotopic deconvolution, allowing highly accurate quantification of redox states.

Irreversible Inhibition of Glycolytic Flux

Iodoacetate is utilized for inducing experimental glycolysis blockade via the irreversible alkylation of the active site cysteine of GAPDH. The rate of GAPDH inactivation is strictly dependent on the halogen leaving group, following the proclivity order of I > Br > Cl [1]. Consequently, iodoacetate achieves rapid, complete irreversible inhibition at low concentrations, whereas chloroacetate exhibits vastly slower kinetics and requires massive molar excesses to achieve comparable metabolic arrest, making it unsuitable for precise cellular assays.

Evidence DimensionGAPDH Inactivation Rate
Target Compound DataIodoacetate (Rapid, complete inhibition at low concentrations)
Comparator Or BaselineChloroacetate (Vastly slower kinetics, requires massive excess)
Quantified DifferenceStrict dependence on halogen leaving group proclivity (I > Br > Cl)
ConditionsCellular metabolic assays and isolated enzyme kinetics

Ensures immediate and complete blockade of glycolysis for metabolic flux studies and reliable induction of experimental osteoarthritis models.

Multiplexed Proteomic Disulfide Mapping

Directly leveraging the 67 Da mass delta established in Section 3, iodoacetate is paired with N-ethylmaleimide (NEM) in differential alkylation workflows. This combination is the procurement standard for mapping free versus disulfide-bound cysteines in therapeutic monoclonal antibodies, ensuring clean LC-MS/MS spectra without isotopic overlap [1].

Solubilization of Basic Peptides in HPLC

Because iodoacetate introduces a negatively charged carboxylate group (lowering the pI), it is selected as the capping agent over iodoacetamide when analyzing highly basic proteins or peptides. This application is critical in structural biology and quality control workflows where preventing peptide aggregation on reversed-phase columns is necessary for high recovery [1].

Induction of the MIA Osteoarthritis Model

Capitalizing on its rapid inhibition of GAPDH compared to weaker haloacetates, monosodium iodoacetate (MIA) is the benchmark reagent for inducing experimental osteoarthritis in vivo. Intra-articular injection causes rapid chondrocyte metabolic arrest and reproducible cartilage degradation, serving as the standard model for testing analgesic and chondroprotective therapeutics [2].

Rapid, Mild-Condition Bioconjugation

Due to its 20- to 100-fold kinetic advantage over chloroacetate, iodoacetate is selected for targeted carboxymethylation of proteins under mild pH conditions (7.5–8.5). This ensures complete thiol capping before competing side reactions (such as amine alkylation) can occur, making it highly effective for synthesizing stable bioconjugates and enzyme inhibitors [1].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

184.90995 g/mol

Monoisotopic Mass

184.90995 g/mol

Heavy Atom Count

5

Dates

Last modified: 11-21-2023

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